5-Phenethyl-1H-[1,2,4]triazol-3-ylamine
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Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine, often involves the use of azides or diazonium salts in cycloaddition reactions or substitution processes. For instance, novel triazole derivatives have been synthesized using a facile pathway starting from diazonium salts or azides, followed by cycloaddition or coupling reactions. These methods provide moderate to good yields and can be characterized by spectroscopic techniques such as NMR and IR, confirming the presence of the triazole core and substituted groups (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing details about the ring system and substituent orientation. For example, the structure of a related triazole compound was confirmed to exhibit significant dihedral angles between the triazole ring and adjacent aromatic rings, indicating a planar triazole core with potential for varied substitution patterns (Xu et al., 2006).
Chemical Reactions and Properties
Triazole compounds can undergo various chemical reactions, including cycloadditions, substitutions, and reductions. For example, the conversion of 5-bromo triazole derivatives to azido derivatives and subsequent reactions to yield different functionalized triazoles illustrates the versatile reactivity of the triazole ring. These reactions can lead to the formation of new cyclic structures, demonstrating the triazole ring's role as a reactive intermediate in synthesizing complex molecules (Laus, Kahlenberg, & Schottenberger, 2016).
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have been exploring the synthesis and chemical properties of derivatives related to 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine. In one study, a series of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates were synthesized and characterized. These compounds were derived from corresponding 2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)aceto(propane,benzo)nitrile, using absolute alcohol medium with chloroform and dry hydrogen chloride for synthesis. The new compounds were analyzed using 1H NMR spectroscopy, elemental analysis, and gas-liquid chromatography, confirming their structures and individuality (I. Tatyana et al., 2019).
Safety And Hazards
While specific safety and hazard information for 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is not available, general precautions should be taken while handling this compound. This includes avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNXNFZVKIYJKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360196 |
Source
|
Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
CAS RN |
76955-91-4 |
Source
|
Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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